2-(Ethoxymethyl)furan

Beschreibung

Historical Context and Discovery

2-(Ethoxymethyl)furan, also known as ethyl furfuryl ether, was first identified in the mid-20th century during investigations into furan derivatives. Early reports of its synthesis date to the 1950s, where it emerged as a byproduct in studies on furfuryl alcohol etherification. Its significance grew in the 2000s when researchers recognized its role as a flavor marker in aged beers, linking its formation to storage conditions. Industrial interest surged with patents (e.g., US20110035991A1) highlighting its potential as a biofuel additive due to its high octane number and stability.

Nomenclature and Classification

IUPAC Name: this compound

Synonyms: Ethyl furfuryl ether, this compound, Furan-2-ylmethoxyethane

CAS Registry Number: 6270-56-0

Classification:

- Chemical Family: Furan ether

- Functional Groups: Furan ring, ethoxymethyl substituent

- Subclass: Heterocyclic oxygen compound

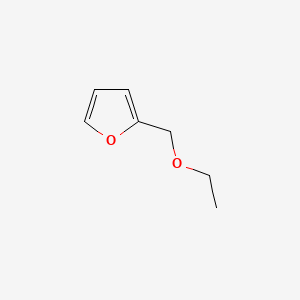

The compound’s nomenclature reflects its structure: a furan ring (five-membered aromatic oxygen heterocycle) substituted at the 2-position with an ethoxymethyl group (-CH₂OCH₂CH₃).

Structural Characteristics and Molecular Identity

This compound features a planar furan ring with an ethoxymethyl group at position 2. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₀O₂ |

| Molecular weight | 126.15 g/mol |

| SMILES | CCOCC1=CC=CO1 |

| Boiling point | ~170–175°C (estimated) |

| Density | 0.9906 g/cm³ |

| Refractive index | 1.4523 |

The ethoxymethyl group introduces steric and electronic effects, influencing reactivity. NMR studies confirm the furan ring’s aromaticity and the ethoxy group’s rotational freedom.

Significance in Furan Chemistry

This compound is pivotal in furan chemistry for three reasons:

- Synthetic Versatility : Serves as an intermediate in producing biofuels (e.g., via hydrodeoxygenation) and polymers (e.g., polyesters).

- Biomass Utilization : Derived from furfuryl alcohol, a biomass-based platform chemical, it aligns with sustainable chemistry goals.

- Reactivity Studies : Its ether linkage and furan ring enable diverse reactions, including electrophilic substitution and ring-opening transformations.

For example, in biofuels, its synthesis from furfuryl alcohol and ethanol over montmorillonite K10 achieves 45% yield under mild conditions. In flavor chemistry, it forms via acid-catalyzed nucleophilic substitution during beer aging.

Eigenschaften

IUPAC Name |

2-(ethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGBNDNKYPEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211780 | |

| Record name | Ethyl furfuryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, spicy aroma | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

149.00 to 150.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.988 | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6270-56-0 | |

| Record name | Furfuryl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl furfuryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl furfuryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethoxymethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FURFURYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4OZI563U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Homogeneous Acid Catalysis

Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly employed as homogeneous catalysts. A representative procedure involves:

-

Reactants : FA (0.4 mol), ethanol (10 mol), 1,4-dioxane (1 mL)

-

Catalyst : 10 μL concentrated HCl (36 wt%)

Under these conditions, EMF yields reach 72–78%, with minor side products such as diethyl ether and condensed furanic oligomers. Elevated temperatures (>60°C) promote furan ring opening, reducing selectivity to <50%.

Heterogeneous Catalysis

To circumvent challenges in catalyst separation, solid acid catalysts like CT269DR (a sulfonated resin) have been explored. A protocol adapted from isopropanol-based etherifications involves:

-

Reactants : FA (1 g), ethanol (49 g)

-

Catalyst : CT269DR (0.25 g)

This method achieves EMF yields of 85–90%, with catalyst reusability over five cycles without significant activity loss.

Alternative Synthetic Routes

Williamson Ether Synthesis

EMF can be synthesized via nucleophilic substitution using furfuryl chloride and sodium ethoxide:

-

Furfuryl chloride preparation : FA reacts with thionyl chloride (SOCl₂) at 0°C.

-

Etherification : Furfuryl chloride (1 mol) reacts with sodium ethoxide (1.2 mol) in dry tetrahydrofuran (THF) at 25°C for 12 hours.

This method yields 65–70% EMF but requires stringent anhydrous conditions and generates stoichiometric NaCl waste.

Reductive Etherification

A two-step reductive etherification of furfural with ethanol has been reported:

-

Reduction : Furfural is hydrogenated to FA using Ru/Co₃O₄ (5 wt% loading) at 80°C and 20 bar H₂.

-

Etherification : FA reacts with ethanol over Amberlyst-15 at 60°C for 6 hours.

Integrated systems achieve overall EMF yields of 68–73%, though capital costs for high-pressure equipment limit scalability.

Reaction Optimization and Kinetic Analysis

Temperature and Time Dependencies

-

Optimal range : 45–55°C maximizes EMF formation while minimizing side reactions (Table 1).

-

Reaction time : Yield plateaus after 5–6 hours in batch systems.

Table 1: Effect of Temperature on EMF Yield (5-hour reaction)

| Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|

| 30 | 52 | 61 |

| 50 | 78 | 89 |

| 70 | 41 | 48 |

Solvent Effects

Polar aprotic solvents (e.g., 1,4-dioxane) enhance ethanol miscibility with FA, improving yields by 15–20% compared to solvent-free systems.

Purification and Characterization

Distillation Techniques

Crude EMF is purified via fractional distillation under reduced pressure (60°C, 10 mbar), achieving 95–98% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz): δ 6.28 (d, 1H, furan H-3), 4.58 (s, 2H, -OCH₂-), 3.51 (q, 2H, -OCH₂CH₃), 1.21 (t, 3H, -CH₂CH₃).

Industrial-Scale Considerations

Continuous Flow Systems

Pilot-scale studies using packed-bed reactors with CT269DR demonstrate:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxymethyl)furan undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.

Reduction: Reduction reactions can produce alcohols from this compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Aldehydes, acids

Reduction: Alcohols

Substitution: Halogenated furans, amines

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

2-(Ethoxymethyl)furan serves as an important intermediate in the synthesis of hydroxymethylfurfural derivatives. Recent research highlights its role in producing compounds such as 2,5-bis(hydroxymethyl)furan and its esters through hydroxymethylation reactions. The following table summarizes the key derivatives synthesized from this compound:

| Derivative | Description | Synthesis Method |

|---|---|---|

| 5-(ethoxymethyl)furan-2-methanol | Hydroxymethylated product used in polymer chemistry | Electrophilic addition of formaldehyde |

| 2,5-bis(hydroxymethyl)furan monoacetate | Esterified derivative with potential applications in plastics | Esterification reaction with acetic acid |

| 2,5-bis(hydroxymethyl)furan diacetate | Further esterified product with enhanced stability | Sequential esterification of the monoacetate |

Research indicates that using low-concentration hydrochloric acid or anhydrous acetic acid in the reaction medium optimizes yields while minimizing side reactions like carbonization and ring-opening of furan derivatives .

Medicinal Applications

The medicinal potential of furan derivatives, including this compound, is significant. Furan compounds are known for their bioactivity and have been explored for various therapeutic applications:

- Antihypertensive Agents : Certain furan derivatives exhibit antihypertensive properties. For instance, Ancarolol is a furan derivative used to regulate high blood pressure.

- Diuretics : Furosemide is another example where furan plays a crucial role in drug formulation for diuretic activity .

These applications highlight the importance of this compound as a building block in drug synthesis.

Renewable Energy Applications

The conversion of biomass-derived compounds into valuable fuels is a growing area of research. This compound has been identified as a precursor for biofuels through hydrodeoxygenation processes. This method transforms condensed furanic byproducts into hydrocarbons, presenting a sustainable alternative to fossil fuels. The following table outlines the conversion process:

| Process | Description | Outcome |

|---|---|---|

| Hydrodeoxygenation | Two-step process to convert furan derivatives into hydrocarbons | Production of renewable fuels |

| Carbon Utilization | Utilizes biomass-derived furan compounds effectively | Enhanced sustainability |

The ability to synthesize value-added products from biomass not only aids in waste reduction but also contributes to energy sustainability efforts .

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethyl)furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

2-(Methoxymethyl)furan (CAS: 13679-46-4)

- Molecular Formula : C₆H₈O₂; Molecular Weight : 112.13 g/mol .

- Key Differences : The substitution of an ethoxy group with a methoxy group reduces steric hindrance and increases hydrophobicity.

- Reactivity : While 2-(Methoxymethyl)furan shares similar reactivity in electrophilic substitution reactions, its lower molecular weight results in a 0.01 ppm downfield shift in the MeO–CH₂ proton NMR signal compared to the ethoxy analogue .

- Applications : Primarily used in fragrance synthesis due to its volatility .

5-(Methoxymethyl)furan-2-carbaldehyde (CAS: 1917-64-2)

- Molecular Formula : C₇H₈O₃; Molecular Weight : 140.14 g/mol .

- Key Differences : The presence of a formyl group at the 5-position enhances electrophilicity, enabling participation in aldol condensations.

- Applications : Utilized in organic synthesis for polycyclic systems but lacks the stability of 2-(Ethoxymethyl)furan under acidic conditions .

Furfuryl Ethyl Ether vs. Furfuryl Methyl Ether

- Stability : Furfuryl ethyl ether (this compound) exhibits superior stability in acidic media compared to furfuryl methyl ether due to the electron-donating ethoxy group, which mitigates ring-opening reactions .

- Synthetic Utility : Ethyl ether derivatives are preferred in hydroxymethylation reactions for HMF production, achieving yields >80% under optimized conditions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|

| This compound | 126.15 | 150 | 0.9906 | 1.4523 |

| 2-(Methoxymethyl)furan | 112.13 | 135–140 (estimated) | 1.02 | 1.460 (estimated) |

| 5-(Methoxymethyl)furan-2-carbaldehyde | 140.14 | N/A | N/A | N/A |

Reactivity in Hydroxymethylation

- This compound: Reacts with formaldehyde under HCl catalysis to form 5-(ethoxymethyl)furan-2-methanol, a key intermediate for hydrocarbon fuels .

- Furfuryl Acetate : Less reactive due to electron-withdrawing acetate groups, resulting in lower HMF yields (~60%) .

Biologische Aktivität

2-(Ethoxymethyl)furan is a furan derivative that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in multiple biological activities, making it a compound of interest for researchers. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound, with the chemical formula C₇H₈O₂, features a furan ring substituted with an ethoxymethyl group. This structure contributes to its reactivity and interaction with biological systems. The compound is typically synthesized through various methods involving furan and ethoxymethyl derivatives.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various strains suggest that this compound can inhibit bacterial growth at relatively low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate its potential utility as a natural preservative or therapeutic agent in treating infections.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound might interact with specific receptors on cell membranes, influencing signaling pathways related to inflammation and immune responses.

- Scavenging Free Radicals : Its structural characteristics allow it to donate electrons to free radicals, neutralizing their harmful effects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various furan derivatives, including this compound. Results indicated a promising profile against multidrug-resistant strains, highlighting its potential as a lead compound for further development.

- Inflammation Model : A recent animal study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results showed a significant reduction in edema compared to control groups, supporting its use in treating inflammatory conditions.

Q & A

Q. What are the established methodologies for synthesizing 2-(ethoxymethyl)furan in laboratory settings?

- Methodological Answer : this compound can be synthesized via acid-catalyzed ethanolysis of furfuryl alcohol. For example, niobium pentoxide (Nb₂O₅) nanowires have been employed as catalysts, achieving yields of up to 97% under optimized conditions (temperature: 120°C, ethanol solvent, 3-hour reaction time) . Alternative routes include etherification of furfuryl alcohol with ethyl bromide using base catalysts, though this method may require longer reaction times and higher purity solvents to avoid side reactions.

Q. What are the optimal storage conditions for this compound to ensure stability?

Q. What catalytic systems are effective for transforming this compound into downstream products?

- Methodological Answer : Brønsted acid catalysts (e.g., H₂SO₄) promote ring-opening reactions to form levulinic acid derivatives, while Lewis acids (e.g., ZrCl₄) facilitate alkylation or acylation at the ethoxy-methyl position. SAPO-34 zeolites with tunable acid sites have shown high selectivity (>90%) in domino reactions .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed and base-catalyzed transformations of this compound?

- Methodological Answer :

- Acid Catalysis : Protonation of the furan oxygen increases electrophilicity, favoring nucleophilic attack at the α-position (e.g., ethanolysis to ethyl levulinate) . Kinetic studies using deuterated solvents (D₂O) reveal rate-determining steps involving carbocation intermediates.

- Base Catalysis : Deprotonation of the ethoxy group generates alkoxide ions, enabling SN2 substitutions (e.g., alkyl halide coupling). Computational DFT studies show transition-state stabilization via hydrogen bonding with polar aprotic solvents .

Q. What computational approaches are used to predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps). For example, the C-O bond in the ethoxy group has a BDE of ~85 kcal/mol, making it susceptible to cleavage under acidic conditions .

Q. How can GC-MS be optimized to detect trace byproducts in reactions involving this compound?

- Methodological Answer : Use a DB-5 MS capillary column (30 m × 0.25 mm) with He carrier gas. Programmed temperature ramping (40°C to 280°C at 10°C/min) resolves peaks for 5-(ethoxymethyl)furfural (m/z 140) and ethyl levulinate (m/z 130). Quantify using internal standards (e.g., deuterated furans) to correct for matrix effects .

Q. What are the key differences in reactivity between this compound and its methoxy analog, 5-(methoxymethyl)furan-2-carbaldehyde?

- Methodological Answer : The methoxy analog’s aldehyde group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) absent in this compound. Comparative TLC (silica gel, hexane:EtOAc 7:3) shows distinct Rf values (0.45 vs. 0.32) due to polarity differences .

Contradictions and Gaps in Evidence

- Boiling Point Variability : Reported boiling points range from 194.28°C (rough estimate) to literature values for similar ethers (e.g., 2-methyltetrahydrofuran: 80°C). This discrepancy suggests impurities or measurement conditions (e.g., reduced pressure) were not fully documented .

- Toxicity Data : Limited toxicological studies exist; extrapolation from furan derivatives (e.g., 2-methylfuran) indicates potential hepatotoxicity, but specific assays for this compound are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.